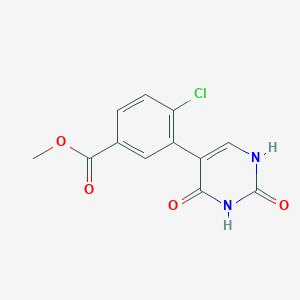

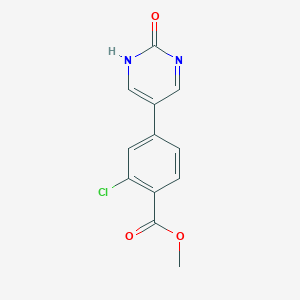

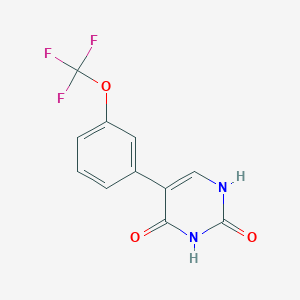

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%

Vue d'ensemble

Description

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine (5-CMPC-2-HP) is a small molecule that has been extensively studied for its potential use in a variety of scientific and medical applications. This small molecule is of interest due to its ability to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids. 5-CMPC-2-HP has been found to be a potent inhibitor of protein-tyrosine kinase activity, and it has been used in a variety of studies to assess the effects of protein-tyrosine kinase inhibition in cells and tissues. In addition, 5-CMPC-2-HP has been used in a variety of other scientific and medical applications, including drug target discovery, drug development, and cancer research.

Applications De Recherche Scientifique

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including drug target discovery, drug development, and cancer research. In drug target discovery, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used to identify potential drug targets, such as tyrosine kinases, which are involved in a variety of cellular processes and diseases. In drug development, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used to assess the effects of tyrosine kinase inhibition on cell growth and survival. In cancer research, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used to assess the effects of tyrosine kinase inhibition on tumor growth and metastasis.

Mécanisme D'action

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is a potent inhibitor of protein-tyrosine kinase activity. It binds to the active site of the protein-tyrosine kinase, which prevents the enzyme from catalyzing the phosphorylation of tyrosine residues on its target proteins. This inhibition of protein-tyrosine kinase activity results in the inhibition of a variety of cellular processes, such as cell growth, survival, and migration.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% depend on the concentration of the molecule and the target protein. At low concentrations, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit the growth and survival of a variety of cell types, including cancer cells. At higher concentrations, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit cell migration and metastasis. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit the formation of new blood vessels, which can impair the growth and spread of tumors.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages. First, it is a relatively small molecule, which makes it easier to synthesize and manipulate. Second, it is a potent inhibitor of protein-tyrosine kinase activity, which allows researchers to study the effects of tyrosine kinase inhibition on cells and tissues. Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to be effective at inhibiting cell growth and survival, as well as cell migration and metastasis.

However, there are also some limitations to the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. First, it is a relatively expensive molecule, which can limit its use in large-scale experiments. Second, it is a potent inhibitor of protein-tyrosine kinase activity, which can lead to unintended consequences in some cases. Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to be toxic to some cell types, which can limit its use in certain experiments.

Orientations Futures

The potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% are numerous. For example, further research could be conducted to explore the effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% on other protein-tyrosine kinases, such as the epidermal growth factor receptor (EGFR). In addition, further research could be conducted to explore the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% as a potential therapeutic agent for a variety of diseases, such as cancer and diabetes. Finally, further research could be conducted to explore the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% as a tool for drug target discovery and drug development.

Méthodes De Synthèse

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% can be synthesized in a variety of ways, but the most commonly used method is the reaction of 3-chloro-4-methoxycarbonylphenylacetonitrile with 2-hydroxy-5-methylpyrimidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an aqueous solution, and the resulting 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is isolated by conventional methods, such as column chromatography or crystallization.

Propriétés

IUPAC Name |

methyl 2-chloro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-11(16)9-3-2-7(4-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBLFTOWWHIMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686875 | |

| Record name | Methyl 2-chloro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine | |

CAS RN |

1261934-90-0 | |

| Record name | Methyl 2-chloro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385942.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385971.png)